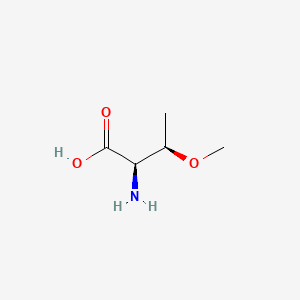

(2R,3R)-2-amino-3-methoxybutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-amino-3-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCWLJLGIAUCCL-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672071 | |

| Record name | O-Methyl-D-allothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104195-79-1 | |

| Record name | O-Methyl-D-allothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2r,3r 2 Amino 3 Methoxybutanoic Acid and Its Stereoisomers

De Novo Asymmetric Synthesis Strategies

De novo asymmetric synthesis provides a powerful approach to access specific stereoisomers of complex molecules from simple, achiral starting materials. These methods are broadly categorized into chiral auxiliary-mediated approaches, catalytic asymmetric synthesis, and stereoselective functionalization reactions.

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. wikipedia.org One of the pioneering uses of chiral auxiliaries was introduced by Elias James Corey in 1975. wikipedia.org A general strategy involves attaching a chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then removing the auxiliary to yield the desired enantiomerically enriched product.

A notable example is the use of Evans oxazolidinone auxiliaries. The alkylation of a glycine enolate derived from an Evans auxiliary with an appropriate electrophile can proceed with high diastereoselectivity. Subsequent cleavage of the auxiliary affords the desired β-methoxy amino acid. The stereochemistry of the final product is dictated by the choice of the Evans auxiliary ((4R,5S) or (4S,5R)) and the reaction conditions.

Another versatile chiral auxiliary is (R)-1,1'-Binaphthyl-2,2'-diol (BINOL). wikipedia.org Axially chiral BINOL has been employed in the alkylation of chiral glycine derivatives to produce a variety of enantiomerically pure uncommon R-amino acids with diastereomeric excesses ranging from 69% to 86%, depending on the electrophile used. wikipedia.org Similarly, tert-butanesulfinamide has proven effective in the synthesis of chiral amines through the condensation with aldehydes or ketones to form N-sulfinyl imines, which then undergo stereoselective addition of a nucleophile. wikipedia.org

| Chiral Auxiliary | Key Features | Typical Diastereomeric Excess (d.e.) |

| Evans Oxazolidinones | Highly predictable stereocontrol, well-established methodology. | >95% |

| (R)-BINOL | Axially chiral, effective for synthesis of R-amino acids. | 69-86% |

| tert-Butanesulfinamide | Forms stable imines, versatile for amine synthesis. | >90% |

Catalytic Asymmetric Synthesis: Ligand Design and Catalyst Optimization

Catalytic asymmetric synthesis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The design of chiral ligands is crucial for achieving high stereoselectivity.

For the synthesis of β-alkoxy-α-amino acids, chiral nickel(II) complexes have been investigated as catalysts in aldol-like reactions. acs.org For instance, the reaction of N-azidoacetyl thioimides with aromatic acetals catalyzed by chiral nickel(II) complexes can produce both syn and anti adducts, which can be converted to the corresponding β-alkoxy-α-amino acids. acs.org The choice of the chiral diphosphine ligand, such as Tol-BINAP or DTBM-SEGPHOS, and the reaction temperature are critical in controlling the diastereoselectivity and enantioselectivity of the reaction. acs.org While some ligands like DIOP and Ph-BPE have shown poor results, others have enabled the synthesis of all potential stereoisomers of β-alkoxy-α-amino acids derived from various aromatic aldehydes. acs.org

| Ligand | Catalyst System | Key Outcome |

| Tol-BINAP | Nickel(II) complex | Control over syn/anti selectivity in aldol-like reactions. |

| DTBM-SEGPHOS | Nickel(II) complex | High enantioselectivity for specific stereoisomers. |

Stereoselective Alkylation and Functionalization Reactions for β-Methoxy Amino Acids

Stereoselective alkylation of glycine derivatives is a common strategy for the synthesis of α-amino acids. For β-methoxy amino acids, this involves the alkylation of a chiral glycine enolate equivalent with a methoxy-containing electrophile. Phase-transfer catalysis has emerged as a powerful tool for such transformations. organic-chemistry.org By employing a chiral quaternary ammonium salt as the catalyst, the alkylation of a glycinate Schiff base with racemic secondary alkyl halides can proceed with high syn- and enantioselectivity. organic-chemistry.org

Palladium-catalyzed C-H activation is another advanced strategy. nih.gov The alkylation of methylene C(sp³)-H bonds of aliphatic quinolyl carboxamides with α-haloacetates, catalyzed by a palladium complex, provides a direct route to β-alkylated α-amino acids. nih.gov While not directly demonstrated for β-methoxy amino acids, this methodology holds potential for the stereoselective introduction of a methoxyethyl group at the β-position.

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic methods leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations. These approaches are often more environmentally friendly and can provide access to enantiomerically pure compounds that are difficult to obtain through traditional chemical synthesis.

Enzymatic Resolution of Racemic Precursors to Chiral Intermediates

Enzymatic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the ability of an enzyme to selectively react with one enantiomer, leaving the other unreacted.

For the synthesis of (2R,3R)-2-amino-3-methoxybutanoic acid, a racemic mixture of a suitable precursor, such as ethyl 3-hydroxybutyrate, can be resolved using lipases. semanticscholar.orgresearchgate.net For example, immobilized Candida antarctica lipase B (CALB) has been effectively used in a two-step process for the large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. semanticscholar.orgresearchgate.net The process involves a solvent-free acetylation of the racemic mixture, followed by alcoholysis of the enriched ester to yield the optically pure alcohol. researchgate.net This chiral alcohol can then be chemically converted to the target amino acid.

Another classic example is the use of papain for the resolution of N-acylated racemic amino acids. researchgate.net The enzyme catalyzes the stereoselective synthesis of an insoluble N-acyl-L-amino acid anilide, which can be separated by filtration. researchgate.net The remaining N-acyl-D-amino acid in the filtrate can then be recovered. researchgate.net

| Enzyme | Substrate | Key Feature |

| Candida antarctica Lipase B (CALB) | Racemic ethyl 3-hydroxybutyrate | High enantioselectivity in acetylation and alcoholysis. researchgate.net |

| Papain | N-acylated racemic amino acids | Stereoselective anilide formation for separation of L- and D-enantiomers. researchgate.net |

Biotransformations and Metabolic Engineering for Methoxy-Substituted Amino Acid Production

Biotransformations utilize whole cells or isolated enzymes to carry out specific chemical reactions. Amine dehydrogenases (AmDHs) have shown promise for the synthesis of chiral amines. frontiersin.org Wild-type AmDHs have been shown to be effective in the synthesis of small chiral amines and amino alcohols with high enantioselectivity, such as (S)-1-methoxypropan-2-amine with an enantiomeric excess of 98.1%. frontiersin.org This biocatalytic reductive amination of a corresponding ketone offers a direct route to chiral amines that can serve as precursors for β-methoxy amino acids.

Directed evolution and enzyme engineering can further enhance the activity and substrate scope of biocatalysts. nih.gov For instance, the enzyme UstD has been engineered to perform a highly selective decarboxylative aldol addition with various aldehyde substrates to produce non-standard, γ-hydroxy amino acids. nih.govchemrxiv.org While not directly producing β-methoxy amino acids, this demonstrates the potential of engineering enzymes for the synthesis of structurally diverse amino acids.

Convergent and Divergent Synthetic Approaches for Derivatives

The generation of a diverse library of derivatives of this compound is crucial for structure-activity relationship (SAR) studies. Both convergent and divergent synthetic strategies offer distinct advantages in achieving this goal.

Divergent Synthesis: A divergent approach is particularly efficient for creating a variety of analogs from a common, advanced intermediate. This strategy commences with a chiral precursor that already possesses the desired stereochemistry at the α- and β-carbons. For instance, a suitably protected form of this compound can serve as a scaffold. From this central molecule, a multitude of derivatives can be synthesized by modifying its functional groups—the carboxylic acid, the amino group, or by introducing further functionality. For example, the carboxylic acid can be converted into a range of amides, esters, or alcohols, each with different steric and electronic properties. Similarly, the amino group can be acylated or alkylated to introduce diverse substituents. This approach has been successfully applied to the synthesis of various non-proteinogenic amino acids, including L-threo-β-hydroxyaspartate derivatives, from a common trans-oxazolidine dicarboxylate intermediate, showcasing the power of this strategy to efficiently produce multiple bioactive compounds. nih.gov

Convergent Synthesis: In contrast, a convergent synthesis involves the preparation of several fragments of the target molecule independently, which are then assembled in the final stages of the synthesis. This approach is advantageous for the synthesis of more complex derivatives where the modifications are substantial. For example, a protected and activated derivative of this compound could be coupled with various complex chemical entities to generate a library of compounds. A notable example of a convergent strategy is the serine and threonine ligation, where a peptide salicylaldehyde ester is coupled with another peptide fragment containing an N-terminal serine or threonine residue. nih.gov This method allows for the efficient assembly of large peptides and proteins from smaller, unprotected peptide segments. nih.gov Such a strategy could be adapted to couple the core amino acid with a variety of moieties, thereby rapidly generating a diverse set of complex derivatives.

| Synthetic Strategy | Description | Advantages in Derivative Synthesis |

| Divergent | A common intermediate is transformed into a variety of products through different reaction pathways. | High efficiency in generating a large library of structurally related compounds from a single precursor. Ideal for SAR studies. |

| Convergent | Independent synthesis of molecular fragments followed by their assembly. | Suitable for the synthesis of complex derivatives. Allows for flexibility in the design of the final products. |

Orthogonal Protecting Group Strategies in Synthesis

The successful synthesis of this compound and its derivatives, particularly in the context of peptide synthesis, is heavily reliant on the strategic use of orthogonal protecting groups. bham.ac.uksigmaaldrich.comebi.ac.uk Orthogonality in this context refers to the ability to selectively remove one type of protecting group in the presence of others by using specific and non-interfering chemical conditions. bham.ac.uksigmaaldrich.comebi.ac.uk This allows for the precise and sequential modification of different functional groups within the molecule.

For a molecule like this compound, which contains an amino group, a carboxylic acid, and a methoxy (B1213986) group (derived from a hydroxyl group), a robust orthogonal protection scheme is essential. The most common strategies in solid-phase peptide synthesis (SPPS) involve the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the protection of the α-amino group and acid-labile groups like tert-butyl (tBu) for the protection of side-chain functionalities. sigmaaldrich.com

In a typical synthetic sequence, the α-amino group would be protected with an Fmoc group, which is stable to acidic conditions but can be readily removed by a base, such as piperidine. The carboxylic acid is often activated for coupling reactions while the side chain, in this case, the hydroxyl group of the threonine precursor, would be protected with an acid-labile group. Since the target molecule has a methoxy group, this protection would be applied to the hydroxyl group of a threonine derivative prior to its methylation.

For the synthesis of more complex derivatives, a wider array of orthogonal protecting groups might be employed. For instance, if selective modification of the carboxylic acid is required while the amino group and other functionalities remain protected, an allyl (All) ester could be used for the carboxyl group. The allyl group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu removal but can be selectively cleaved using a palladium catalyst. This three-dimensional orthogonality allows for intricate synthetic manipulations.

The table below summarizes some common orthogonal protecting groups and their cleavage conditions relevant to the synthesis of amino acid derivatives.

| Protecting Group | Functional Group Protected | Cleavage Conditions | Orthogonal To |

| Fmoc (9-Fluorenylmethoxycarbonyl) | α-Amino | 20% Piperidine in DMF | Acid-labile groups (e.g., Boc, tBu), Pd-labile groups (e.g., Alloc) |

| Boc (tert-Butoxycarbonyl) | α-Amino | Strong acid (e.g., TFA) | Base-labile groups (e.g., Fmoc), Pd-labile groups (e.g., Alloc) |

| tBu (tert-Butyl) | Carboxyl, Hydroxyl | Strong acid (e.g., TFA) | Base-labile groups (e.g., Fmoc), Pd-labile groups (e.g., Alloc) |

| Alloc (Allyloxycarbonyl) | Amino | Pd(0) catalyst | Acid-labile and base-labile groups |

| Mtt (4-Methyltrityl) | Amino | 1% TFA in DCM | Fmoc, tBu, Alloc |

The judicious selection and application of these protecting groups are paramount for the successful execution of both convergent and divergent synthetic strategies, ultimately enabling the creation of a diverse range of derivatives of this compound for further investigation. researchgate.net

Elucidation of Structure and Conformational Analysis of 2r,3r 2 Amino 3 Methoxybutanoic Acid

Advanced Spectroscopic Techniques for Stereochemical Purity and Absolute Configuration Assignment

The presence of two chiral centers in 2-amino-3-methoxybutanoic acid gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Advanced spectroscopic techniques are indispensable for distinguishing these isomers and quantifying the purity of a sample.

High-resolution NMR spectroscopy is a powerful tool for determining the solution-state structure and conformation of molecules. For (2R,3R)-2-amino-3-methoxybutanoic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, HMBC, and NOESY) would be employed to unambiguously assign all proton and carbon signals and to probe spatial proximities between atoms.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound in D₂O Note: This data is representative and based on values for similar amino acid derivatives.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 (COOH) | - | ~175.0 |

| C2 (α-CH) | ~3.85 | ~60.2 |

| C3 (β-CH) | ~4.10 | ~78.5 |

| C4 (γ-CH₃) | ~1.25 | ~18.9 |

| OCH₃ | ~3.30 | ~59.1 |

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating stereoisomers and determining the enantiomeric excess (ee) and diastereomeric excess (de) of a chiral compound. The separation of the four stereoisomers of 2-amino-3-methoxybutanoic acid would typically be achieved using a chiral stationary phase (CSP). nih.gov

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are known to be particularly effective for the direct analysis of underivatized amino acids. nih.govchromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, which differ in stability for each stereoisomer. chromatographyonline.com This differential interaction leads to different retention times, allowing for their separation and quantification. The method would be optimized by varying the mobile phase composition (e.g., mixtures of methanol (B129727), acetonitrile, and aqueous buffers), temperature, and flow rate to achieve baseline resolution of all four stereoisomers. nih.govpensoft.net

Table 2: Representative Chiral HPLC Separation Data for Stereoisomers of 2-Amino-3-methoxybutanoic acid Note: This data is hypothetical, illustrating a potential separation profile on a Chiral Stationary Phase.

| Stereoisomer | Retention Time (min) | Resolution (Rs) |

|---|---|---|

| (2S,3R) | 12.5 | - |

| (2R,3S) | 14.2 | 2.1 |

| (2S,3S) | 16.8 | 2.8 |

| (2R,3R) | 18.5 | 1.9 |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It is highly sensitive to the stereochemistry and conformation of the molecule. The CD spectrum of this compound would be characterized by a Cotton effect corresponding to the n → π* electronic transition of the carboxyl chromophore, typically observed in the 200-220 nm range. rsc.org

The sign and magnitude of the Cotton effect are dictated by the absolute configuration at the α-carbon (C2). For an R-configuration at the α-carbon, a negative Cotton effect is generally expected. The stereochemistry at the β-carbon (C3) and the conformation of the methoxy-containing side chain will further modulate the CD signal. rsc.org While CD is excellent for chiral recognition, its use for detailed secondary structure inference is more applicable to peptides and proteins than to single amino acids. Studies on L-threonine have shown that its CD signal magnitude can be smaller compared to other amino acids, a characteristic that might also be observed in its derivatives. rsc.org

Solid-State Structural Determination via X-ray Crystallography of Derivatives and Analogues

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable single crystal of the parent amino acid can be challenging, analysis of a crystalline derivative, such as an N-acetyl or ester derivative, is a common and effective strategy. mdpi.com

The crystal structure of L-threonine, an analogue of the target molecule, reveals an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.netresearchgate.net It is expected that this compound or its derivatives would also crystallize in a non-centrosymmetric space group. The diffraction data would allow for the precise measurement of atomic coordinates, confirming the (2R,3R) configuration and revealing the preferred conformation of the side chain in the crystal lattice. Furthermore, it would elucidate the network of hydrogen bonds involving the amino, carboxyl, and methoxy (B1213986) groups, which dictates the molecular packing. nih.govnih.gov

Table 3: Illustrative Crystallographic Data for an Amino Acid Analogue (L-Threonine) Source: Adapted from literature data on L-threonine crystals. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 13.61 |

| b (Å) | 7.73 |

| c (Å) | 5.14 |

| Volume (ų) | 541.6 |

| Z (Molecules/unit cell) | 4 |

Computational Chemistry and Molecular Modeling Studies

Computational methods are essential for exploring the conformational possibilities of a molecule and for understanding the energetic factors that govern its structure and stability.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), can be used to model the conformational energy landscape of this compound. biointerfaceresearch.comscirp.org This involves systematically rotating the key dihedral angles of the molecule: the backbone angles phi (φ, C'-N-Cα-C) and psi (ψ, N-Cα-C-N), and the side-chain angles chi1 (χ₁, N-Cα-Cβ-O) and chi2 (χ₂, Cα-Cβ-O-Cmethyl).

The potential energy is calculated for each conformation, and the results are often visualized as a Ramachandran-like plot, which maps the energy as a function of the dihedral angles. These maps reveal the lowest-energy, most stable conformations. The stability is influenced by a balance of factors, including steric hindrance between the bulky methyl and methoxy groups on the side chain and the amino and carboxyl groups on the backbone, as well as potential stabilizing intramolecular hydrogen bonds. nih.gov Studies on similar β-substituted amino acids show that solvation effects, modeled using methods like the Polarizable Continuum Model (PCM), can significantly influence the relative stabilities of different conformers. scirp.org

Table 4: Hypothetical Low-Energy Conformers of this compound from Computational Analysis Note: This data is illustrative, based on typical dihedral angles for stable amino acid conformations.

| Conformer | χ₁ (°) | χ₂ (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 (gauche-) | -60 | 180 | 0.00 | 65 |

| 2 (trans) | 180 | 180 | 0.85 | 25 |

| 3 (gauche+) | +60 | 180 | 1.50 | 10 |

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Methodologies such as Density Functional Theory (DFT) are commonly employed for these calculations, often utilizing functionals like B3LYP and basis sets such as 6-31G(d) to achieve a balance between accuracy and computational cost. researchgate.net These methods allow for the optimization of the molecule's geometry and the calculation of various electronic descriptors.

A fundamental aspect of understanding a molecule's electronic behavior lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the presence of the electron-donating methoxy group (-OCH₃) is expected to influence the energy of the HOMO and LUMO compared to threonine. The inductive effect of the oxygen atom would draw electron density, while the lone pairs on the oxygen can participate in resonance, donating electron density. These competing effects will ultimately determine the precise energies of the frontier orbitals.

The following table provides a hypothetical but representative set of calculated electronic properties for this compound, based on typical values for similar amino acid derivatives, to illustrate the type of data generated from quantum mechanical calculations.

| Calculated Property | Hypothetical Value (Hartree) | Hypothetical Value (eV) |

|---|---|---|

| Energy of HOMO | -0.245 | -6.67 |

| Energy of LUMO | 0.088 | 2.39 |

| HOMO-LUMO Gap (ΔE) | 0.333 | 9.06 |

Furthermore, the molecular electrostatic potential (MEP) surface is a valuable tool for predicting reactivity. The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich regions (nucleophilic centers) in red and electron-poor regions (electrophilic centers) in blue. For this compound, the MEP would likely show negative potential around the carboxylic acid and methoxy oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the carboxylic acid would exhibit positive potential, marking them as sites for nucleophilic interaction.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electronegativity indicates a greater ability to attract electrons, while chemical hardness reflects the resistance to change in electron distribution. The electrophilicity index provides a measure of the stabilization in energy when the system acquires additional electronic charge from the environment.

Below is an interactive table presenting hypothetical values for these reactivity descriptors for this compound.

| Reactivity Descriptor | Formula | Hypothetical Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2.14 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 4.53 |

| Global Electrophilicity Index (ω) | χ² / (2η) | 0.51 |

Chemical Reactivity and Derivatization Pathways of 2r,3r 2 Amino 3 Methoxybutanoic Acid

Functional Group Interconversions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations, enabling the synthesis of esters, amides, and the corresponding alcohol through reduction. These conversions typically require prior protection of the amino group to prevent unwanted side reactions.

Esterification: The carboxylic acid can be converted to its corresponding methyl ester. A common method for the esterification of N-protected amino acids involves reaction with reagents like trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature. nih.gov For N-Boc protected amino acids, another effective method is the use of an alkyl halide (e.g., methyl iodide) with a weak base like potassium carbonate in a suitable solvent. researchgate.net These methods are generally high-yielding and proceed under mild conditions that preserve the stereochemical integrity of the chiral centers.

Amide Bond Formation (Coupling): The formation of an amide bond is fundamental to peptide synthesis. The carboxylic acid of N-protected (2R,3R)-2-amino-3-methoxybutanoic acid can be activated and coupled with an amino group of another amino acid or amine. Modern coupling reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) are highly efficient, often leading to rapid reactions with minimal epimerization, particularly when used with a non-nucleophilic base like diisopropylethylamine (DIEA). uniurb.itpeptide.combachem.com The choice of coupling reagent is critical to ensure high yields and maintain stereochemical purity. uni-kiel.de

Reduction to Alcohol: The carboxylic acid moiety can be reduced to a primary alcohol, yielding (2R,3R)-2-amino-3-methoxybutan-1-ol. uni.lu This transformation is typically performed on the corresponding N-protected amino acid ester. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) or the milder lithium borohydride (B1222165) (LiBH₄) can be used. masterorganicchemistry.comharvard.edu A common procedure involves the in situ formation of LiBH₄ from sodium borohydride (NaBH₄) and lithium chloride (LiCl) in a solvent mixture like THF/ethanol, which reduces the N-protected ester to the corresponding N-protected amino alcohol in high yield. mdma.ch

Table 1: Representative Reactions at the Carboxylic Acid Moiety Reactions are based on general procedures for N-protected amino acids due to limited specific data for the title compound.

| Transformation | Reagents & Conditions | Typical Yield | Product |

|---|---|---|---|

| Esterification | N-Boc-Amino Acid, MeI, K₂CO₃, Acetone, reflux | >90% | N-Boc-(2R,3R)-2-amino-3-methoxybutanoic acid methyl ester |

| Amide Coupling | N-Boc-Amino Acid, H-Gly-OMe, HATU, DIEA, DMF, rt | ~80-95% | N-Boc-(2R,3R)-2-amino-3-methoxybutanoyl-glycine methyl ester |

| Reduction | N-Boc-Amino Acid Ester, NaBH₄, LiCl, THF/EtOH, rt | ~95% | N-Boc-(2R,3R)-2-amino-3-methoxybutan-1-ol |

Transformations Involving the Amino Group: Acylation, Alkylation, and Complexation

The nucleophilic amino group is central to many derivatization pathways, including the formation of amides (acylation), alkylamines (alkylation), and coordination complexes with metal ions.

Acylation: The amino group is readily acylated. A fundamentally important acylation is the introduction of protecting groups, such as the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions (e.g., sodium bicarbonate in a methanol/water mixture), affording the N-Boc protected amino acid in nearly quantitative yield. chemicalbook.com Other acylating agents, like acetic anhydride, can be used to introduce an acetyl group. guidechem.comresearchgate.net Reaction conditions can be controlled to favor N-acylation over O-acylation of any potentially exposed hydroxyl groups. nih.gov

Alkylation: Direct N-alkylation of the amino group can be challenging due to the potential for over-alkylation. However, N-methylation can be achieved through specialized methods, often involving the formation of an intermediate 5-oxazolidinone (B12669149) from the N-protected amino acid, followed by reduction. uni-kiel.de Regioselective N-alkylation is often favored over O-alkylation when using an alkali salt of the substrate in a polar aprotic solvent like DMF. masterorganicchemistry.com

Complexation: As with other α-amino acids, this compound can act as a chelating ligand, coordinating with metal ions through its amino and carboxylate groups. Copper(II) complexes with amino acids like threonine have been studied, where the metal center is coordinated by the nitrogen and oxygen atoms of the amino acid. nih.govnih.govresearchgate.net The formation of such complexes can influence the reactivity and stereochemistry of the amino acid.

Table 2: Representative Reactions Involving the Amino Group Reactions are based on general procedures for amino acids due to limited specific data for the title compound.

| Transformation | Reagents & Conditions | Typical Yield | Product |

|---|---|---|---|

| N-Boc Protection | Amino Acid, Boc₂O, NaHCO₃, MeOH/H₂O, rt, 3 days | ~99% | N-Boc-(2R,3R)-2-amino-3-methoxybutanoic acid |

| N-Acetylation | Amino Acid, Acetic Anhydride, Pyridine, 0°C to rt | High | N-Acetyl-(2R,3R)-2-amino-3-methoxybutanoic acid |

| Complexation | Amino Acid, CuCl₂, Basic aqueous solution | N/A | Copper(II) bis[(2R,3R)-2-amino-3-methoxybutanoate] |

Reactions of the Methoxy (B1213986) Group and its Stereochemical Influence

The methoxy group (O-CH₃) is an ether linkage, which is generally stable but can be cleaved under specific, often harsh, conditions. Its presence also exerts a stereochemical influence on the molecule.

Ether Cleavage (Demethylation): The cleavage of the methyl ether to reveal the parent hydroxyl group (forming (2R,3R)-2-amino-3-hydroxybutanoic acid, or D-allo-threonine) typically requires strong Lewis acids. wikipedia.org Boron tribromide (BBr₃) is a classic reagent for this purpose, reacting via formation of an oxonium ion intermediate, followed by nucleophilic attack of the bromide ion on the methyl group. nih.govrsc.orgchem-station.com The reaction is often performed at low temperatures in a chlorinated solvent like dichloromethane. Strong protic acids such as 47% hydrobromic acid (HBr) at elevated temperatures can also effect demethylation. chem-station.comcommonorganicchemistry.com These harsh conditions may compromise other functional groups or the stereochemical integrity of the molecule if not carefully controlled.

Stereochemical Influence: The methyl group at the C3 position, compared to the hydrogen in serine or the hydroxyl group in threonine, influences the molecule's conformational preferences and local environment. This steric bulk can affect enzyme binding and the conformational dynamics of peptides containing this residue. The electron-donating nature of the methoxy group can also subtly alter the acidity of the adjacent C-H proton, although this effect is generally minor compared to other structural factors. Computational studies on threonine stereoinversion suggest that steric hindrance from the γ-methyl group is a significant factor in its reactivity. nih.gov

Epimerization and Racemization Pathways Under Various Conditions

The stereocenters at C2 and C3 are susceptible to inversion (epimerization) under certain conditions, which can lead to a mixture of diastereomers or, if both centers are affected, a racemic mixture.

Acid-Catalyzed Epimerization: Under acidic conditions, particularly with heating, epimerization at the α-carbon (C2) can occur. The mechanism is believed to involve the protonation of the carbonyl oxygen, which facilitates the tautomerization to an enol or enol-like intermediate. researchgate.net Reprotonation of this planar intermediate can occur from either face, leading to inversion of the C2 stereocenter. Studies on the racemization of amino acids in acetic acid show that the reaction proceeds via the formation of a Schiff base with an aldehyde catalyst, followed by proton abstraction from the α-carbon. acs.org

Base-Catalyzed Epimerization: The α-proton at C2 is acidic and can be abstracted by a strong base to form a planar carbanion or enolate intermediate. peptide.commdpi.com Subsequent protonation can lead to either retention or inversion of stereochemistry at this center. This pathway is a significant concern during peptide synthesis, especially when activating the carboxylic acid group, as the formation of an oxazolone (B7731731) intermediate greatly enhances the acidity of the α-proton, increasing the risk of epimerization. uniurb.it The choice of base and coupling reagents is crucial to minimize this side reaction. nih.gov Computational studies on threonine have shown that the activation energies for stereoinversion are relatively high, suggesting a degree of stability, but epimerization remains a practical challenge in synthesis. nih.govacs.org

Academic Applications in Advanced Chemical Synthesis and Peptide Chemistry

Utilization as a Chiral Building Block in Natural Product Synthesis and Analogues

The stereochemically defined scaffold of allo-threonine and its derivatives is a key feature that makes them attractive for the total synthesis of natural products and their analogues. The (2R,3R)-isomer, in particular, has been identified as a component of complex bioactive molecules.

A notable example is the use of the closely related precursor, (2R,3R)-2-amino-3-hydroxybutanoic acid (D-allo-threonine), in the synthesis of cytotoxic marine peptides. Research has shown that (R)-allo-threonine derivatives are crucial structural components of callipeltin O and callipeltin Q, which are unique peptides isolated from marine sponges. researchgate.netnih.gov The synthesis of these complex natural products relies on the availability of optically pure building blocks, and the allo-threonine moiety is essential for their biological activity. researchgate.netnih.gov While these specific examples utilize the hydroxyl form, the synthesis of the methoxy (B1213986) derivative, (2R,3R)-2-amino-3-methoxybutanoic acid, provides a tool for creating analogues of these natural products with potentially altered properties such as improved stability or modified bioactivity.

The application of allo-threonine derivatives extends to other complex molecules as well. For instance, D-allo-threonine has been utilized in the synthesis of callipeltin A, a natural product known to protect cells infected by the human immunodeficiency virus (HIV). researchgate.net The synthesis of such complex molecules underscores the importance of having access to a diverse pool of chiral building blocks, including O-methylated derivatives like this compound.

| Natural Product Class | Key Chiral Building Block | Significance | Reference |

| Cytotoxic Marine Peptides | (R)-allo-Threonine derivatives | Essential for the structure and cytotoxicity of callipeltins O and Q. | researchgate.netnih.gov |

| Anti-HIV Agents | D-allo-Threonine | A constituent of callipeltin A, which exhibits anti-HIV activity. | researchgate.net |

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Amino acids and their derivatives are widely used as chiral auxiliaries and ligands in asymmetric catalysis due to their ready availability in enantiomerically pure forms. The defined stereocenters of these molecules can effectively control the stereochemical outcome of a chemical reaction.

While direct examples of this compound being used as a chiral ligand are not extensively documented, the parent compound, allo-threonine, has demonstrated potential in this area. For instance, the reaction of β-hydroxy amino acids, including allo-threonine, with aldehydes in the presence of nickel(II) can yield stereospecific oxazolidine (B1195125) complexes. nih.gov In these complexes, the chirality of the amino acid is transferred to the newly formed stereocenters of the oxazolidine ring, creating a well-defined chiral environment around the metal center. nih.gov This principle suggests that derivatives of this compound could be synthesized and employed as chiral ligands for a variety of metal-catalyzed asymmetric transformations. The methoxy group could be further functionalized or could influence the electronic properties and solubility of the resulting catalyst.

Biochemical Relevance and Metabolic Studies of 2r,3r 2 Amino 3 Methoxybutanoic Acid

Biological Roles as a Non-Proteinogenic Amino Acid in Cellular Systems

There is a significant lack of specific research on the biological roles of (2R,3R)-2-amino-3-methoxybutanoic acid in cellular systems. While non-proteinogenic amino acids, in general, can play diverse roles in nature, including acting as metabolic intermediates, signaling molecules, or components of non-ribosomally synthesized peptides, the specific functions of the (2R,3R) isomer have not been elucidated in the existing scientific literature.

In contrast, studies on other stereoisomers of O-methylthreonine have provided some insights into their potential biological activities. For instance, L-O-methylthreonine has been investigated for its effects on protein synthesis and as an antagonist of the amino acid isoleucine. However, these findings cannot be directly extrapolated to the (2R,3R) isomer due to the high stereospecificity of biological systems.

Enzyme Interactions and Substrate Specificity

Biosynthetic Pathways and Metabolic Fates of Related Methoxy-Amino Acids in Natural Systems

The biosynthetic pathway for this compound has not been specifically described. However, the study of other methylated amino acids provides a general framework for how such a compound might be synthesized in nature. The biosynthesis of methoxy-amino acids often involves the action of methyltransferase enzymes, which transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on a precursor amino acid.

For example, the biosynthesis of other O-methylated amino acids in various organisms has been shown to proceed via the O-methylation of a corresponding hydroxy-amino acid. It is conceivable that this compound could be synthesized from the corresponding precursor, (2R,3R)-2-amino-3-hydroxybutanoic acid (D-allo-threonine), through the action of a specific O-methyltransferase. However, the existence and characterization of such an enzyme and pathway for this specific stereoisomer have not been reported.

The metabolic fate of this compound is also unknown. Generally, non-proteinogenic amino acids can be catabolized through various pathways, often initiated by transamination or deamination, followed by the conversion of the carbon skeleton into common metabolic intermediates. Without experimental evidence, any proposed metabolic pathway for this compound would be conjectural.

Future Research Directions and Unexplored Avenues for 2r,3r 2 Amino 3 Methoxybutanoic Acid

Development of Sustainable and Economical Synthesis Strategies

The availability of (2R,3R)-2-amino-3-methoxybutanoic acid in enantiomerically pure form is crucial for its study and application. Current synthetic routes for many ncAAs can be costly, lengthy, or rely on environmentally harsh reagents. nih.govpreprints.org Future research should focus on developing green and economically viable synthesis strategies.

A key challenge is the stereoselective installation of the two chiral centers. Modern synthetic methods offer potential solutions. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, represent a particularly promising avenue. oup.comucsb.edu For instance, engineered enzymes could be used for the reductive amination of a keto-acid precursor, ensuring the correct stereochemistry at the α-carbon. Biocatalytic methods are increasingly favored as they often proceed under mild conditions and reduce the need for hazardous chemicals. nih.gov

Furthermore, methods for the stereoselective synthesis of related compounds, such as O-glycosylated threonine, could be adapted. nih.gov Strategies involving substrate-controlled diastereoselective reactions or the use of chiral catalysts could provide efficient access to the desired (2R,3R) stereoisomer. The development of a scalable, cost-effective synthesis is a critical first step to enabling broader research into this compound. mit.edu

Table 1: Potential Sustainable Synthesis Strategies

| Strategy | Description | Potential Advantages | Key Challenges |

| Chemoenzymatic Synthesis | Use of enzymes (e.g., aminotransferases, dehydrogenases) in combination with chemical steps. oup.com | High stereoselectivity, mild reaction conditions, reduced environmental impact. nih.gov | Enzyme discovery and engineering, substrate specificity. |

| Asymmetric Catalysis | Employment of chiral metal catalysts or organocatalysts to control stereochemistry. | High efficiency and enantioselectivity, potential for scalability. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Auxiliary-Mediated Synthesis | Use of a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal. | Well-established and reliable for many amino acid syntheses. | Additional protection/deprotection steps, stoichiometric use of the auxiliary. |

| Metabolic Engineering | Engineering microorganisms to produce the amino acid directly from simple feedstocks like sugars. nih.gov | Highly sustainable, potential for low-cost, large-scale production. | Complex pathway engineering, low initial yields, host toxicity. |

Investigation of Novel Biological Functions and Intermolecular Interactions

The structural modification of natural amino acids can lead to profound changes in biological activity. The O-methyl group of this compound, while seemingly simple, can significantly alter the properties of peptides into which it is incorporated. The methyl group can influence local conformation and hydrophobicity, which are critical for molecular recognition and function. nih.gov

One of the most significant potential applications is in the development of peptidomimetics with enhanced therapeutic properties. N-methylation of amino acids is a known strategy to increase metabolic stability against proteases, improve cell permeability, and modulate receptor binding affinity. researchgate.netnih.gov It is conceivable that O-methylation in this compound could confer similar advantages. Introducing this amino acid into a bioactive peptide could shield the backbone from enzymatic degradation and fine-tune its three-dimensional structure for optimal target engagement. nih.gov

Future research should involve incorporating this amino acid into known bioactive peptides and assessing the impact on:

Proteolytic Stability: Incubation with serum or specific proteases to determine half-life.

Conformational Effects: Using techniques like NMR and circular dichroism to study how the O-methyl group influences peptide secondary structure.

Binding Affinity: Measuring the binding of the modified peptide to its biological target.

The methyl group can also alter non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are fundamental to protein-protein interactions and ligand binding. wikipedia.org Investigating how this compound influences these interactions at a molecular level will be key to understanding its potential biological roles.

Integration with Advanced Materials Science and Bioconjugation Techniques

The unique properties of ncAAs are increasingly being harnessed to create novel biomaterials and bioconjugates. tandfonline.com The incorporation of this compound into proteins or polymers could lead to materials with tailored properties. For example, the hydrophobicity imparted by the methyl group could be used to modulate the self-assembly of protein-based polymers, creating new hydrogels or nanoparticles. nih.gov

Genetic code expansion techniques now allow for the site-specific incorporation of ncAAs into proteins in living cells. nih.govnih.govriken.jp If an orthogonal aminoacyl-tRNA synthetase/tRNA pair can be evolved to recognize this compound, it could be precisely inserted into a protein sequence. This would open up possibilities for:

Creating Novel Protein Polymers: Designing materials with new mechanical or thermal properties. tandfonline.com

Developing Biosensors: The local environment around the ncAA could be designed to change upon binding of a target molecule, leading to a detectable signal.

Surface Functionalization: Immobilizing proteins containing this amino acid onto surfaces to create biocompatible coatings or analytical devices. nih.gov

Furthermore, while this compound itself does not possess a bioorthogonal handle, derivatives of it could be synthesized to include functionalities like azides or alkynes. These reactive groups would enable highly specific conjugation to other molecules or materials via "click chemistry," a powerful tool for creating complex bioconjugates for imaging or therapeutic applications. acs.orgacs.org

Synergistic Application of Computational and Experimental Methodologies for Rational Design

The rational design of molecules and materials containing this compound can be greatly accelerated by the synergy between computational and experimental approaches. researchgate.net Computational modeling provides a powerful tool to predict the effects of incorporating this ncAA before undertaking complex and costly synthesis. byu.edu

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of peptides containing this compound. nih.govresearchgate.net These simulations can predict how the O-methyl group affects peptide folding, stability, and interactions with target proteins. This predictive power helps to prioritize which synthetic targets are most likely to have desired properties. For example, MD can help identify sites in a peptide where substitution with this ncAA would be most likely to stabilize a bioactive conformation. nih.gov

Quantum mechanics (QM) calculations can provide detailed information about the electronic properties and non-covalent interaction potential of the amino acid itself, helping to parameterize the force fields used in MD simulations for greater accuracy.

Recent advances in artificial intelligence, such as deep learning models like AlphaFold, are being adapted to predict the structures of peptides containing ncAAs. nih.govoup.com These in silico tools can screen vast numbers of potential sequences to identify promising candidates for experimental validation. nih.govnih.gov This integrated computational-experimental workflow allows for a more efficient and targeted exploration of the potential of this compound.

Table 2: Integrated Computational and Experimental Workflow

| Step | Computational Method | Experimental Method | Objective |

| 1. Design | Molecular Docking, MD Simulations | --- | Predict binding affinity and conformational impact of incorporating the ncAA into a peptide. |

| 2. Synthesis | --- | Chemoenzymatic or Asymmetric Synthesis | Synthesize the designed peptide containing this compound. |

| 3. Validation | --- | NMR Spectroscopy, X-ray Crystallography | Determine the actual 3D structure and compare it with computational predictions. |

| 4. Functional Assay | --- | In vitro binding assays, Cell-based assays | Measure the biological activity and stability of the novel peptide. |

| 5. Refinement | Refined MD simulations based on experimental data | --- | Iterate the design cycle to further optimize properties. |

By pursuing these research avenues, the scientific community can move beyond the current limited understanding of this compound and begin to unlock its potential for creating novel therapeutics, advanced materials, and powerful research tools.

Q & A

Basic: What are the recommended synthetic routes for (2R,3R)-2-amino-3-methoxybutanoic acid, and how can stereochemical purity be ensured?

Methodological Answer:

The synthesis of this compound typically involves asymmetric catalysis or chiral resolution. For example, enantioselective hydrogenation of α-keto esters using chiral Ru catalysts can yield the desired stereochemistry . To ensure stereochemical purity, employ chiral HPLC (e.g., using a Chiralpak® IA column) or polarimetry for validation. Evidence from peptide synthesis protocols (e.g., Fmoc-SPPS in ) highlights the importance of protecting groups (e.g., Boc or Fmoc) to prevent racemization during coupling steps. Post-synthesis, confirm configurations via H-NMR coupling constants and C-NMR chemical shifts, as demonstrated for related hydroxy acids in .

Basic: How can solubility and stability of this compound be optimized for aqueous biochemical assays?

Methodological Answer:

Solubility in aqueous buffers (e.g., PBS) is influenced by pH and temperature. The methoxy group enhances hydrophobicity compared to hydroxyl analogs ( ), so pre-dissolve the compound in a minimal volume of DMSO (<5% v/v) or dilute HCl (0.1 M) before buffer dilution. Stability studies in recommend storage at -20°C under inert gas (N) to prevent oxidation. For long-term storage, lyophilization with cryoprotectants (e.g., trehalose) is advised. Monitor degradation via LC-MS, tracking m/z 134.1 [M+H] (molecular weight: 133.15 g/mol, ).

Advanced: What analytical techniques are critical for resolving data contradictions in the stereoselective reactivity of this compound?

Methodological Answer:

Contradictions in stereoselective reactivity (e.g., unexpected epimerization) require multi-modal validation:

- X-ray crystallography : Resolve absolute configuration ambiguities (e.g., as in for Boc-protected analogs).

- Circular Dichroism (CD) : Detect conformational changes in solution (e.g., pH-dependent shifts in the 200-250 nm range).

- Dynamic NMR : Monitor slow exchange processes (e.g., rotameric equilibria) using variable-temperature H-NMR ( ).

Cross-validate with computational methods (DFT for energy barriers) to reconcile experimental vs. theoretical data.

Advanced: How does the methoxy group in this compound influence its metabolic stability compared to hydroxylated analogs?

Methodological Answer:

The methoxy group reduces susceptibility to enzymatic hydrolysis (e.g., esterases) compared to hydroxylated analogs like threonine derivatives. In vitro assays using liver microsomes ( protocols) show prolonged half-life (>2 hrs vs. <30 mins for hydroxyl analogs). To quantify stability:

Incubate with human hepatocytes (37°C, 5% CO) and sample at 0, 15, 30, 60 mins.

Analyze via LC-MS/MS for parent compound depletion.

Compare with controls (e.g., (2S,3S)-isomer) to assess stereochemical effects on metabolism.

Advanced: What strategies are effective for incorporating this compound into solid-phase peptide synthesis (SPPS) without racemization?

Methodological Answer:

Use Fmoc-protected derivatives (e.g., Fmoc-(2R,3R)-Amino-3-methoxybutanoic acid-OH) with the following SPPS adjustments:

- Activation : Employ HATU/DIPEA in DMF for efficient coupling ( ).

- Coupling Time : Limit to 1 hr at 25°C to minimize β-elimination (common in methoxy-substituted residues).

- Deprotection : Use 20% piperidine/DMF for 5 mins, ensuring complete Fmoc removal without side reactions.

Post-synthesis, confirm peptide integrity via MALDI-TOF MS and Edman degradation ( ).

Advanced: How can the role of this compound in modulating enzyme active sites be investigated structurally?

Methodological Answer:

Combine molecular docking (AutoDock Vina) and site-directed mutagenesis :

Docking : Simulate binding to target enzymes (e.g., aminotransferases) using the compound’s 3D structure ( analogs).

Mutagenesis : Introduce point mutations (e.g., S158A in active site) and compare enzymatic activity via UV-Vis kinetics.

Crystallography : Co-crystallize the enzyme-compound complex (e.g., using 2.0 Å resolution synchrotron data) to resolve binding interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.